molecular formula C9H7N3O4 B2770014 N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide CAS No. 400079-08-5

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2770014
CAS No.: 400079-08-5
M. Wt: 221.172
InChI Key: RLCVICWUJNELHY-UHFFFAOYSA-N
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Description

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by nitration and subsequent methylation. The reaction conditions often include the use of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction is usually carried out in the presence of solvents like ethanol and under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-Nitro-1,2-benzisoxazole-3-carboxamide

Uniqueness

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-10-9(13)8-6-3-2-5(12(14)15)4-7(6)16-11-8/h2-4H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCVICWUJNELHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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